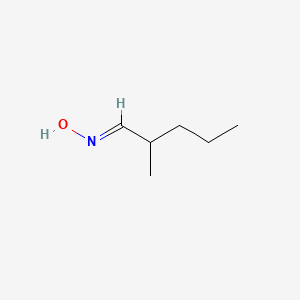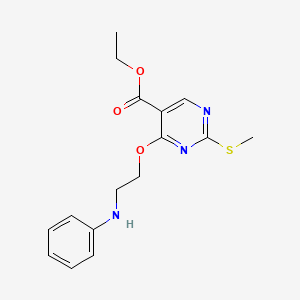![molecular formula C16H13FOS B13100040 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-fluoroacetophenone with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
作用机制
The mechanism of action of 2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares the fluorophenyl and oxopropyl groups but has a different core structure.
3-(2-(3-(4-fluorophenyl)-3-oxopropyl)-1,3-dioxolan-2-yl)propanoic acid: Another compound with a fluorophenyl and oxopropyl group, but with a dioxolane ring.
Uniqueness
2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C16H13FOS |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
2-[3-(4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-5-13(6-9-15)16(18)10-7-12-3-1-2-4-14(12)11-19/h1-6,8-9,11H,7,10H2 |
InChI 键 |
IZXYSTLGLJSFMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)F)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


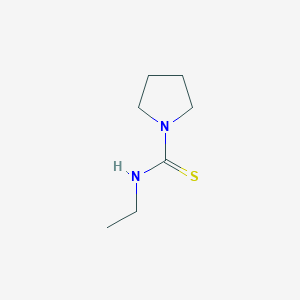

![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)

![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
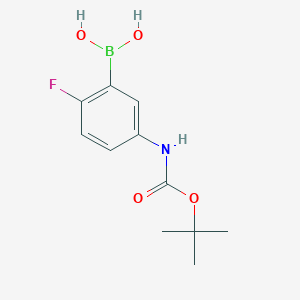
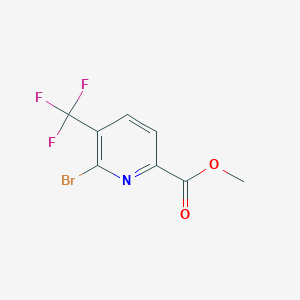
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
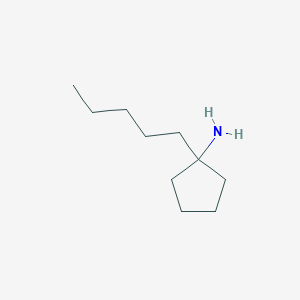
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
